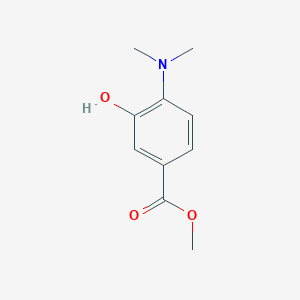

Methyl 4-(dimethylamino)-3-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

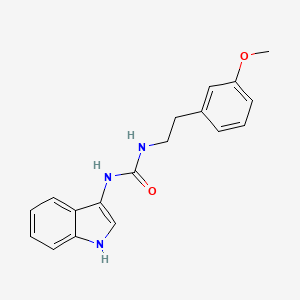

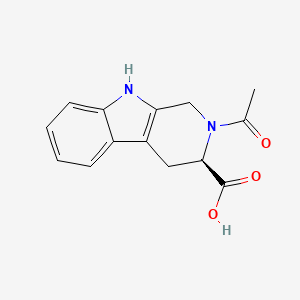

“Methyl 4-(dimethylamino)-3-hydroxybenzoate” is an organic compound with the molecular formula C10H13NO2 . It is a derivative of pyridine, which is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

The synthesis of similar compounds involves reactions such as Knoevenagel condensation followed by metathesization . The compound is then grown from a methanol-acetonitrile medium using a low-temperature slow evaporation solution technique .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as Fourier Transform Infrared Spectrum (FTIR) and Nuclear Magnetic Resonance (NMR) . These techniques help in identifying the functional groups and different modes present in the compound .Chemical Reactions Analysis

“this compound” and related structures are widely used as nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and many more .Applications De Recherche Scientifique

Spectral and Computational Analysis

Methyl 4-hydroxybenzoate, also known as methyl paraben, has been extensively studied for its antimicrobial properties and is widely used in cosmetics, personal care products, and as a food preservative. Research by Sharfalddin et al. (2020) on the single crystal X-ray structure of methyl 4-hydroxybenzoate revealed extensive intermolecular hydrogen bonding, leading to a 3D framework. Hirshfeld surface analysis and computational calculations provided insights into the molecule's pharmaceutical activity due to its specific molecular determinants, such as the lower band gap value indicating potential pharmaceutical applications Sharfalddin et al., 2020.

Eco-Friendly Synthesis of Aromatic Esters

Villa et al. (2005) explored eco-friendly methodologies for synthesizing aromatic esters, including 2-ethylhexyl 4-(dimethylamino)benzoate, used as ultraviolet B sunscreen filters. This study highlighted the application of solid-liquid solvent-free phase transfer catalysis and acidic catalysis in dry media, offering a green chemistry approach to producing compounds with significant cosmetic and pharmaceutical relevance Villa et al., 2005.

Prototropic Reactions and Spectroscopic Properties

Józefowicz et al. (2011) studied the influence of prototropic reactions on the spectral characteristics of methyl p-dimethylaminobenzoate and its derivatives. Their findings predestine these molecules for use as acid fluorescence probes, showcasing the compound's utility in studying solvent-induced shifts and prototropic reactions in various chemical environments Józefowicz et al., 2011.

Antiviral Activity and Novel Syntheses

Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, demonstrating the potential antiviral activity of these compounds against Tobacco mosaic virus (TMV). This study not only shows the versatility of Methyl 4-(dimethylamino)-3-hydroxybenzoate derivatives in synthesizing bioactive molecules but also highlights the importance of innovative synthetic methods in medicinal chemistry Luo et al., 2012.

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-(dimethylamino)-3-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)8-5-4-7(6-9(8)12)10(13)14-3/h4-6,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURAZZPTWZJPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

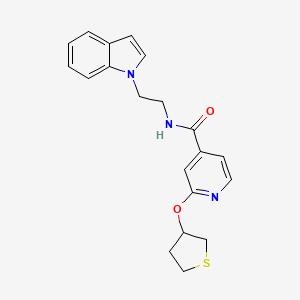

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)

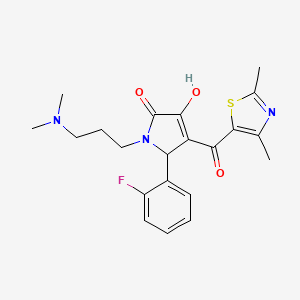

![N,N-dimethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2674369.png)

![3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674371.png)

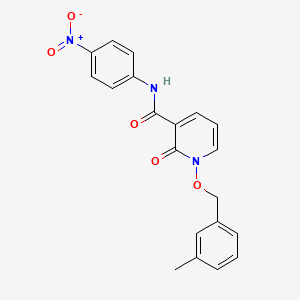

ammoniumolate](/img/structure/B2674375.png)

![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674389.png)